N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a synthetic organic compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and a phenoxypropanamide moiety at position 2. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological exploration, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-15-8-9-18(25-2)16(12-15)17-13-27-20(21-17)22-19(23)10-11-26-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNCPMGTOHDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxypropanamide group. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with 3-phenoxypropanoic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydrothiazole derivatives, and various substituted phenoxypropanamides .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazole derivatives, including N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide, exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound interacts with specific proteins involved in cell survival pathways, leading to increased apoptosis in cancer cells. For instance, it has been reported to affect the Bcl-2 family proteins, which are crucial in regulating apoptosis .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial membranes or essential metabolic pathways.
- Efficacy : In vitro studies have shown that this compound exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance its antibacterial potency .
Anticonvulsant Effects
The anticonvulsant potential of thiazole-based compounds has garnered attention in neuropharmacology. This compound has been evaluated for its ability to reduce seizure activity in animal models.
- Research Findings : Studies indicate that compounds with similar thiazole structures exhibit significant anticonvulsant effects, with some showing efficacy comparable to established antiepileptic drugs .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Understanding the SAR is crucial for optimizing its biological activity.
| Modification | Effect on Activity |
|---|---|
| Para-substitution on phenyl ring | Enhances anticancer activity |
| Electron-withdrawing groups | Increases antimicrobial potency |
| Alkyl substitutions on thiazole | Improves anticonvulsant effects |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. This compound was found to induce significant cell death in A431 and HT29 cell lines with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxypropanamide moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Core Heterocycle and Substituents
- Target Compound: Central thiazole ring with 2,5-dimethoxyphenyl (electron-donating groups) and phenoxypropanamide substituents.
- Analog 1 (A4.14, ): Contains a sulfonamide group linked to a 2,5-dimethoxyphenyl moiety and a p-tolyloxypropanamide chain.
- Analog 2 (Compound 29, ) : Features a dibenzo[b,f][1,4,5]thiadiazocin fused ring system, introducing greater steric bulk and rigidity compared to the target compound’s thiazole core .
Functional Groups
- The target compound’s amide group (-CONH-) is a common feature in analogs like A4.14 and Compound 2.
Reaction Conditions
- Key Differences :
- A4.14 employs oxalyl chloride for activation, whereas Compound 2 uses T3P®, a milder coupling agent. The target compound likely follows a similar pathway to Compound 2 but lacks nitro or diazenyl groups, simplifying purification .
- Compound 29’s reductive cyclization with lead powder introduces a fused heterocycle, a more complex step than the target’s probable amide coupling .
Physical and Spectral Properties
Melting Points and Solubility
| Compound | m.p. (°C) | Solubility (Water) | pKa | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported | – |
| A4.14 () | 145 | Low (PE/AcOEt) | 2.53 | |
| Analog () | 29–35 | 60.31–67.36% | Not reported |
- Insights: A4.14’s higher melting point (145°C) suggests greater crystallinity compared to the target compound, which may vary based on substituent flexibility. The analog in exhibits moderate aqueous solubility (60–67%), likely due to its hydroxy-thiazole and triazole-thione groups, whereas the target’s dimethoxyphenyl and phenoxy groups may reduce water solubility .
Spectroscopic Data
- NMR Trends: A4.14’s ¹H NMR (CDCl₃) shows δ 7.2–6.6 ppm for aromatic protons, similar to the target’s expected signals for dimethoxyphenyl and phenoxy groups . compounds (e.g., 9f) exhibit C=O stretches at ~1650 cm⁻¹ (IR), aligning with the target’s amide carbonyl .
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O4S
- Molecular Weight : 396.45 g/mol
- CAS Number : 681232-93-9
The compound features a thiazole ring, which is known for its biological activity, along with a phenoxypropanamide structure that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have shown potential in modulating the activity of protein kinases and other enzymes critical in cancer and inflammatory pathways .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's efficacy appears to correlate with its ability to inhibit cell proliferation and promote cell cycle arrest at the G1 phase .
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria and fungi. The mechanism underlying this effect may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Research Findings
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor volume reduction.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for therapeutic applications in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
